(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
(2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound characterized by the presence of boronic acid and a phenyl ring substituted with difluoro and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction conditions often include a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding phenol derivative.
Reduction: Although less common, reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 2,3-Difluoro-4-(trifluoromethoxy)phenol.
Reduction: 2,3-Difluoro-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through boronate ester formation, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents, particularly in the development of kinase inhibitors and other enzyme-targeting drugs.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing effects of the difluoro and trifluoromethoxy groups, which enhance the reactivity of the phenyl ring.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the difluoro and trifluoromethoxy substituents, making it less reactive in certain cross-coupling reactions.
(2,3-Difluoro-4-methoxyphenyl)boronic Acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group, resulting in different electronic properties.
(2,3-Difluoro-4-(trifluoromethyl)phenyl)boronic Acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its reactivity and applications.
Uniqueness: The presence of both difluoro and trifluoromethoxy groups in (2,3-Difluoro-4-(trifluoromethoxy)phenyl)boronic acid imparts unique electronic properties that enhance its reactivity in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and wide-ranging applications
Properties
IUPAC Name |
[2,3-difluoro-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF5O3/c9-5-3(8(14)15)1-2-4(6(5)10)16-7(11,12)13/h1-2,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEDUBGEXJWKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC(F)(F)F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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